4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine

Catalog No.
S15787803
CAS No.
93805-40-4
M.F
C17H18Br2N4O2
M. Wt
470.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-t...

CAS Number

93805-40-4

Product Name

4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine

IUPAC Name

4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N,N-diethyl-3-methylaniline

Molecular Formula

C17H18Br2N4O2

Molecular Weight

470.2 g/mol

InChI

InChI=1S/C17H18Br2N4O2/c1-4-22(5-2)12-6-7-16(11(3)8-12)20-21-17-14(18)9-13(23(24)25)10-15(17)19/h6-10H,4-5H2,1-3H3

InChI Key

PQCULTOIAQBXSU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br)C

4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine is a synthetic organic compound characterized by its azo functional group, which connects two aromatic systems. The compound has a molecular formula of C17H18Br2N4O2C_{17}H_{18}Br_{2}N_{4}O_{2} and a molecular weight of approximately 470.16 g/mol . It is notable for its distinctive structure that includes dibromo and nitro substituents on the phenyl ring, which contribute to its unique chemical properties and potential applications.

Typical of azo compounds, including:

  • Reduction Reactions: Azo compounds can be reduced to form amines, which may alter their biological activity and solubility.
  • Nucleophilic Substitution: The presence of bromine atoms makes it susceptible to nucleophilic attack, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to specific positions on the aromatic ring, facilitating the synthesis of derivatives.

Research indicates that azo compounds can exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some azo compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Toxicity Concerns: The presence of bromine and nitro groups raises concerns regarding toxicity and environmental impact, necessitating careful evaluation in biological assays .

The synthesis of 4-[(2,6-dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine typically involves:

  • Azo Coupling Reaction: This is the primary method where diazonium salts derived from 2,6-dibromo-4-nitroaniline react with N,N-diethyl-m-toluidine under acidic conditions.
  • Purification: Following synthesis, the product is purified using recrystallization or chromatography techniques to achieve the desired purity level.

The compound has several applications across different fields:

  • Dyes and Pigments: Due to its vibrant color properties, it is used in dye formulations for textiles and plastics.
  • Analytical Chemistry: It can serve as a reagent in analytical methods for detecting various analytes due to its chromogenic properties.
  • Biological Research: Its potential biological activities make it a candidate for research in pharmacology and toxicology .

Interaction studies focus on how this compound interacts with biological systems. Preliminary studies suggest:

  • Protein Binding: Investigations into how the compound binds to proteins can reveal insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake: Understanding how the compound is taken up by cells can inform its efficacy as a drug candidate.

Several compounds share structural similarities with 4-[(2,6-dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine. These include:

Compound NameMolecular FormulaUnique Features
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethyl-m-toluidineC17H18Cl2N4O2C_{17}H_{18}Cl_{2}N_{4}O_{2}Contains chlorine instead of bromine
4-[(2-Methyl-4-nitrophenyl)azo]-N,N-diethyl-m-toluidineC17H20N4O2C_{17}H_{20}N_{4}O_{2}Lacks halogen substituents
4-[(3-Nitroanilino)azo]-N,N-diethyl-m-toluidineC17H20N4O3C_{17}H_{20}N_{4}O_{3}Different nitro group position

Uniqueness

The unique combination of dibromo and nitro substituents in 4-[(2,6-dibromo-4-nitrophenyl)azo]-N,N-diethyl-m-toluidine distinguishes it from similar compounds. This configuration not only influences its chemical reactivity but also its biological activity profile, making it a subject of interest in both synthetic chemistry and pharmacology .

XLogP3

6.1

Hydrogen Bond Acceptor Count

5

Exact Mass

469.97760 g/mol

Monoisotopic Mass

467.97965 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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